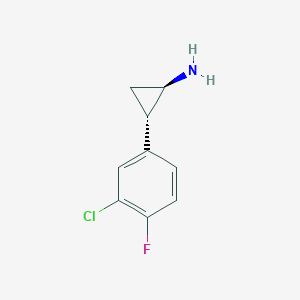
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative. Compounds containing cyclopropane rings are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring followed by the introduction of the amine group. One common method is the cyclopropanation of an appropriate alkene using a reagent such as a diazo compound in the presence of a transition metal catalyst. The resulting cyclopropane intermediate can then be subjected to amination reactions to introduce the amine group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents.
化学反応の分析
Types of Reactions
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions may introduce new functional groups onto the phenyl ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane-containing compounds.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the cyclopropane ring can influence the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- (1R,2S)-2-(3-Chlorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine
Uniqueness
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C9H9ClFN |
|---|---|
分子量 |
185.62 g/mol |
IUPAC名 |
(1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 |
InChIキー |
ZNRBLOZQQJVBEC-IMTBSYHQSA-N |
異性体SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)Cl |
正規SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


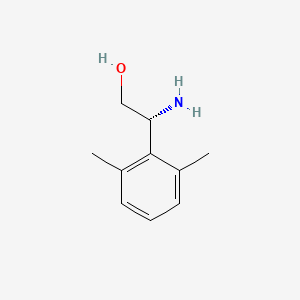
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12954254.png)
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12954258.png)
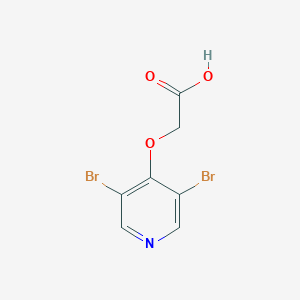
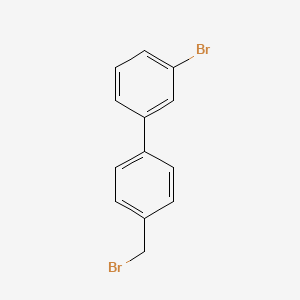
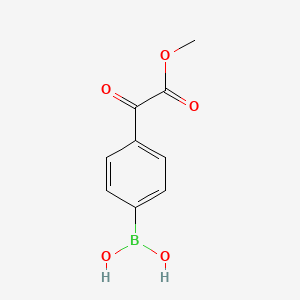
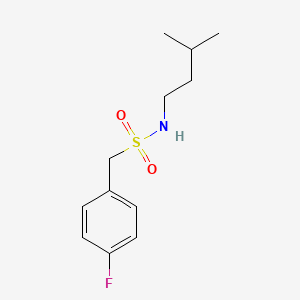
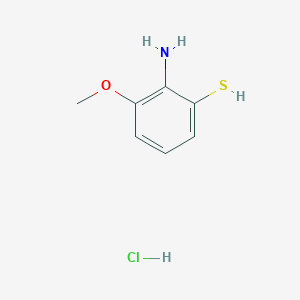
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)
![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate](/img/structure/B12954311.png)
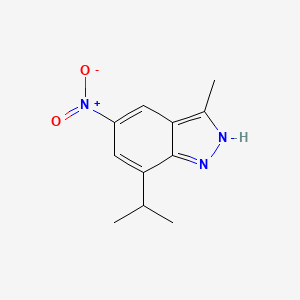
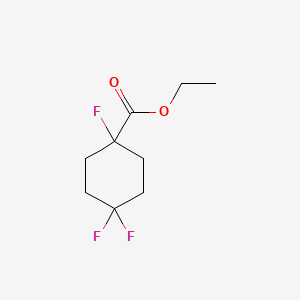
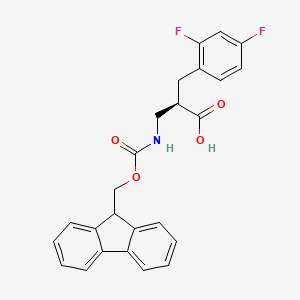
![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
